

Precision Quantitation of Endogenous 10-PAHSA: A Targeted LC-MS/MS Application Note

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Compound of Interest

Compound Name: 10-PAHSA-d31

Cat. No.: B1164621

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Abstract

This application note details a rigorous protocol for the extraction, separation, and quantification of 10-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) in biological matrices.^[1] As a bioactive lipid with potent anti-diabetic and anti-inflammatory properties, 10-PAHSA exists in low physiological concentrations (nM range), necessitating enrichment strategies and high-sensitivity mass spectrometry. This guide prioritizes the Isotope Dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure analytical validity.

Introduction & Mechanistic Rationale

10-PAHSA is a Fatty Acid ester of Hydroxy Fatty Acid (FAHFA) where palmitic acid is esterified to 10-hydroxystearic acid.^[2] Accurate quantification is complicated by two factors:

- **Isomeric Complexity:** 10-PAHSA is isobaric with other regioisomers (e.g., 5-, 9-, 12-PAHSA). These cannot be distinguished by mass alone and require chromatographic resolution.
- **Low Abundance:** Endogenous levels are significantly lower than triglycerides (TGs) and phospholipids, leading to ion suppression if not properly enriched.

The Solution: A solid-phase extraction (SPE) enrichment step coupled with reverse-phase chromatography using a specific isocratic hold to resolve regioisomers.

Materials & Reagents

Standards

- Analyte: 10-PAHSA (Native).
- Internal Standard (IS): ¹³C₄-10-PAHSA (Ideal) or ¹³C₄-9-PAHSA (Surrogate). Note: If exact isotopologue is unavailable, a structurally identical surrogate like d₃₁-PAHSA or a ¹³C-labeled isomer is mandatory.

Solvents & Consumables[3][4]

- Extraction Solvent: Chloroform/Methanol (2:1 v/v).[3]
- SPE Cartridges: Silica (Si) cartridges (e.g., Strata Si-1, 500 mg).
- LC Mobile Phases:
 - A: Water + 5 mM Ammonium Acetate.[4]
 - B: Methanol/Acetonitrile (various ratios, typically MeOH dominant).
- Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 μm).[4]

Experimental Protocol

Sample Preparation & Extraction

Objective: Solubilize lipids while preventing degradation.

- Homogenization:
 - Tissue (Adipose/Liver): Weigh ~50-100 mg frozen tissue. Add 1 mL ice-cold PBS. Homogenize (bead beater or TissueLyzer) at 4°C.
 - Plasma: Use 100-200 μL plasma directly.

- Internal Standard Spiking (Crucial Step):
 - Add 10 pmol of Internal Standard (IS) to the homogenate before extraction.
 - Rationale: This corrects for extraction efficiency losses and ionization suppression.
- Lipid Extraction (Modified Folch):
 - Add 4 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.
 - Centrifuge at 3,000 x g for 10 min at 4°C to induce phase separation.
 - Action: Collect the lower organic phase (Chloroform layer) containing lipids.
 - Re-extract the aqueous phase with 2 mL Chloroform to maximize recovery. Combine organic phases.
- Drying:
 - Evaporate the combined organic phase under Nitrogen (N₂) gas at 37°C until dry. Reconstitute in 200 µL Hexane.

Solid Phase Extraction (SPE) Enrichment

Objective: Remove neutral lipids (Triglycerides) that suppress PAHSA signal.

- Conditioning: Wash Silica cartridge with 3 mL Ethyl Acetate, then 3 mL Hexane.
- Loading: Load the reconstituted sample (in Hexane) onto the cartridge.
- Wash (Remove TGs): Elute with 3 mL Hexane:Ethyl Acetate (95:5).
 - Note: This fraction contains Triglycerides.[\[5\]](#)[\[6\]](#) Discard (or save for TG analysis).
- Elution (Collect PAHSAs): Elute with 3 mL Ethyl Acetate.
 - Note: This fraction contains the FAHFAs.[\[2\]](#)[\[7\]](#)

- Reconstitution: Dry the Ethyl Acetate fraction under N₂. Reconstitute in 100 µL Methanol for LC-MS/MS.

LC-MS/MS Methodology

Objective: Chromatographic separation of 10-PAHSA from 9-PAHSA.

Chromatography (Isocratic Separation):

- Column: C18 (2.1 x 100 mm, 1.7 µm).[4]
- Mobile Phase: 93% Methanol / 7% Water (containing 5 mM Ammonium Acetate).[4]
- Flow Rate: 0.2 mL/min.[4][8]
- Run Time: 30-45 mins.
- Insight: Isomers elute closely. 10-PAHSA typically elutes slightly earlier or later than 9-PAHSA depending on the specific column chemistry. Authentic standards must be run to establish Retention Time (RT).

Mass Spectrometry (MRM Settings):

- Source: Electrospray Ionization (ESI), Negative Mode.[5][9]
- Transitions:
 - Quantifier:m/z 537.5
255.2 (Palmitate fragment).
 - Qualifier:m/z 537.5
299.3 (Hydroxystearate fragment).
 - Internal Standard:m/z 541.5
255.2 (if using ¹³C₄-PAHSA).

Quantification & Calculation Logic

The calculation of endogenous concentration relies on the Area Ratio between the analyte and the internal standard.

Data Processing Steps:

- Integrate Peaks: Identify 10-PAHSA peak based on RT matching with pure standard. Integrate area ().
- Integrate IS: Integrate the Internal Standard peak ().
- Calculate Ratio:

The Calculation Formula

To determine the concentration in the original tissue ():

Where:

- : Peak Area of endogenous 10-PAHSA.
- : Peak Area of the Internal Standard.
- : Moles of Internal Standard added (e.g., 10 pmol).
- : Mass of tissue extracted (e.g., 0.1 g) or Volume of plasma (mL).
- : Response Factor. If the IS is an isotopologue (e.g., $^{13}\text{C}_4$ -10-PAHSA),
. If using a surrogate (e.g., 9-PAHSA IS for 10-PAHSA analyte),
must be determined via a calibration curve.

Calibration Curve (Best Practice)

Do not rely on a single point. Construct a curve by spiking increasing amounts of native 10-PAHSA (0, 1, 5, 10, 50 pmol) into a "surrogate matrix" (or solvent) containing a fixed amount of IS (10 pmol).

- Plot

vs.

.

- Determine Slope (

) and Intercept (

).

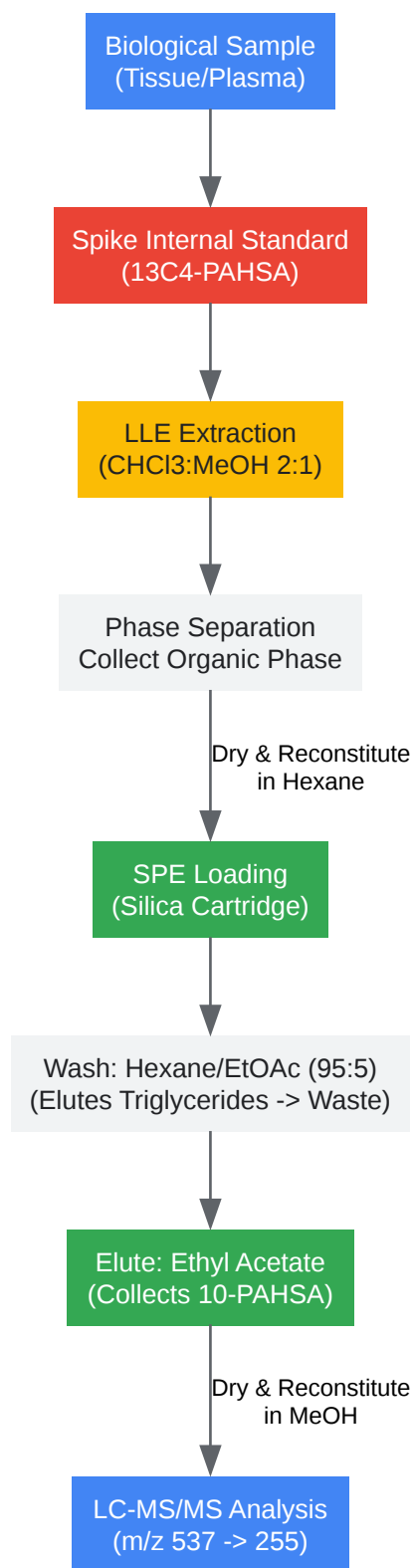
- Calculate unknown:

.

Visualizations

Diagram 1: Extraction & Enrichment Workflow

This diagram illustrates the critical separation of neutral lipids from the active FAHFAs.

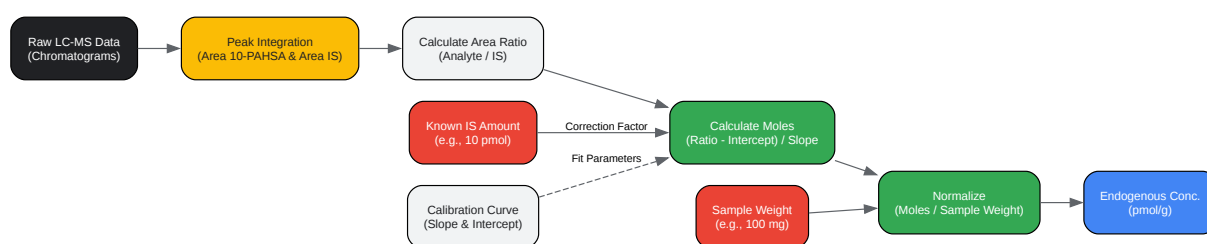


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Caption: Step-by-step workflow for isolating low-abundance PAHSAs from lipid-rich matrices using SPE enrichment.

Diagram 2: Quantification Logic

This diagram explains the mathematical derivation of the final concentration.



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Caption: Logical flow for converting raw MS peak areas into normalized biological concentrations.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Co-eluting Isomers	Gradient too steep.	Use Isocratic hold (90-93% MeOH) for >20 mins.[4] Lower column temp to 20°C.
Low Sensitivity	Ion suppression from TGs.	Ensure SPE wash step (95:5 Hex:EtOAc) was sufficient. Check source cleaning.
RT Drift	Mobile phase evaporation.	Freshly prepare mobile phases daily. Use column oven.
High Background	Contaminated solvents.	Use LC-MS grade solvents only. Avoid plasticware where possible (leachables).

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